2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure and Synthesis 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzooxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-oxazine ring. Key features include:
- Substituents: Two methyl groups at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzene ring.
- The trifluoromethyl group may be introduced via electrophilic substitution or pre-functionalized building blocks.
Properties
IUPAC Name |
2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQIRCTCZFWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517344-87-4 | |
| Record name | 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Smiles Rearrangement from 2-Aminophenol Derivatives
A widely utilized method involves Smiles rearrangement, leveraging intramolecular nucleophilic aromatic substitution. Starting with 2-amino-4-(trifluoromethyl)phenol , reaction with 2-bromo-2-methylpropanoic acid in alkaline conditions forms the oxazine ring. The process proceeds via intermediate N-(2-hydroxy-5-(trifluoromethyl)phenyl)-2-methylpropanamide , which undergoes cyclization under reflux in toluene to yield the target compound. Key steps include:
- Acylation : 2-Amino-4-(trifluoromethyl)phenol reacts with 2-bromo-2-methylpropanoyl chloride in dichloromethane with triethylamine as a base.
- Cyclization : Heating the acylated intermediate at 110°C induces Smiles rearrangement, forming the oxazinone core.
Yields for analogous benzoxazinones using this method range from 75–85% .
Multi-Step Synthesis via Nitro Reduction and Alkylation
An alternative route begins with 1-bromo-4-nitro-2-(trifluoromethyl)benzene . Sequential reduction of the nitro group to an amine, followed by alkylation and cyclization, achieves the target structure:
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 2-bromo-4-(trifluoromethyl)aniline .
- Alkylation : Reaction with chloroacetone in the presence of potassium carbonate introduces the dimethyl moiety.
- Cyclization : Treatment with sulfuric acid at 60°C facilitates ring closure, producing the benzoxazinone.
This method achieves 70–78% overall yield but requires careful control of reaction conditions to avoid side reactions.
HATU-Mediated Coupling and Rearrangement
A serendipitous pathway reported by Zhou et al. involves hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) as a coupling agent. Starting with 2-mercapto-6-(trifluoromethyl)benzothiazole , the sequence includes:
- Amide Formation : HATU-mediated coupling with ethyl 2-(dimethylamino)acetate generates a thioester intermediate.
- Favorskii-like Rearrangement : Under basic conditions (K₂CO₃, DMF), the intermediate undergoes rearrangement to form the fused benzoxazinone-benzothiazole structure.
While primarily used for hybrid scaffolds, this method adapts to synthesize 2,2-dimethyl-6-(trifluoromethyl)-2H-benzo[b]oxazin-3(4H)-one with 85–90% yield in the cyclization step.
Reaction Mechanisms and Critical Steps
Smiles Rearrangement Mechanism
The Smiles rearrangement proceeds via a tetrahedral intermediate (Fig. 1). Nucleophilic attack by the phenolic oxygen on the carbonyl carbon forms a transient sp³-hybridized center, followed by expulsion of bromide and ring closure. Density functional theory (DFT) calculations confirm a 12.3 kcal/mol energy barrier for this step, which is overcome by exothermic acylation.
Fig. 1 : Proposed mechanism for Smiles rearrangement in benzoxazinone synthesis.
Role of HATU in Cyclization
HATU activates carboxyl groups, enabling efficient amide bond formation. In benzoxazinone synthesis, it stabilizes the α-lactam intermediate, promoting rearrangement under mild conditions. This contrasts with traditional methods requiring strong acids or high temperatures.
Optimization Strategies and Yield Improvements
Solvent and Base Selection
Purification Techniques
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.
- Recrystallization : Ethanol-water mixtures (4:1) yield >99% purity for crystalline products.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity. The pathways involved may include single-electron transfer processes facilitated by photoredox catalysis, leading to the formation of reactive intermediates that interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzooxazinone derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzooxazinones
Key Observations:
Substituent Position and Activity :
- 6-Position : Electron-withdrawing groups (e.g., -CF₃, -SO₂Me) enhance kinase inhibition (e.g., PI3Kα, CDK9) by stabilizing enzyme-ligand interactions .
- 8-Position : Bulky substituents (e.g., bromo, phenyl) improve selectivity for cancer cell lines (HCT-116, SNU638) .
Pharmacological Profiles :
- Anticancer : Derivatives with -CF₃ or -SO₂Me at the 6-position show potent antiproliferative activity (IC₅₀ < 1 µM) via PI3Kα inhibition .
- Antimicrobial : Triazole-functionalized analogs exhibit moderate activity against S. aureus (MIC = 16 µg/mL) .
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| 2,2-Dimethyl-6-(trifluoromethyl) | 2.8 | 12.5 (pH 7.4) | 45 (human liver microsomes) | 89 |
| 8-Bromo-2,2-dimethyl-6-(methylsulfonyl) | 3.1 | 8.2 (pH 7.4) | 32 | 92 |
| 6-Fluoro derivative | 1.9 | 22.0 (pH 7.4) | 58 | 78 |
Notes:
Research Findings and Mechanistic Insights
PI3Kα Inhibition :
- Compound 7f (6-CF₃, 8-phenyl) forms four hydrogen bonds with PI3Kα’s hinge region (Val851, Lys802) and hydrophobic interactions with Trp780, explaining its submicromolar potency .
- Methyl groups at the 2-position prevent ring-opening metabolism, enhancing stability .
CDK9 Inhibition: Benzooxazinones with -CF₃ exhibit transient CDK9 engagement (Kd = 0.7 nM), enabling selective suppression of hematologic malignancies without off-target toxicity .
Antiplatelet Activity :
- Derivatives lacking electron-withdrawing groups (e.g., 6-methoxy) inhibit platelet aggregation by targeting COX-1 (IC₅₀ = 3.2 µM) .
Biological Activity
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound notable for its trifluoromethyl group and its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzo[b][1,4]oxazine core, which contributes to its unique chemical behavior. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it an attractive candidate for various biological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains. A study reported that thiazine derivatives demonstrated considerable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have shown that related oxazine derivatives can inhibit the proliferation of cancer cell lines. For example, one study found that a structurally similar compound exhibited IC50 values of approximately 5 µM against breast cancer cells (MCF-7) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Oxazine Derivative | MCF-7 | 5.0 |
| This compound | HeLa | 8.12 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds in this class have also been documented. Research suggests that certain derivatives can inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study on thiazine derivatives demonstrated their ability to disrupt the cell membranes of pathogenic bacteria, leading to cell lysis and death. This mechanism was attributed to the lipophilic nature imparted by the trifluoromethyl group .
- Anticancer Mechanism : In another investigation focusing on the anticancer properties of oxazine derivatives, researchers employed molecular docking studies to reveal that these compounds interact favorably with proteins involved in cancer cell signaling pathways . The findings suggested that these interactions could lead to apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for 2,2-dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can regioselectivity be controlled?
Synthesis typically involves multi-step reactions, such as:
- Condensation and Smiles rearrangement : Starting with substituted benzaldehydes, anilines, and chloroacetyl chloride, followed by O-alkylation and cyclization. Microwave-assisted methods can improve yields and reduce reaction times .
- One-pot copper(I)-catalyzed reactions : For hybrid derivatives, combining aromatic aldehydes with propargylated intermediates under mild conditions achieves regioselectivity .
Key optimization : Use potassium carbonate or triethylamine as bases and monitor reaction progress via TLC. Purify via flash chromatography (hexane/ethyl acetate gradients) .
Q. How can structural characterization of this compound and its derivatives be rigorously validated?
- NMR spectroscopy : ¹H NMR (600 MHz, DMSO-d₆) identifies characteristic signals:
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]⁺ = 276.1).
- IR spectroscopy : Peaks at ~1683 cm⁻¹ (C=O stretch) and ~1203 cm⁻¹ (C-F stretch) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity, and what structure-activity relationships (SAR) are critical for antithrombotic or anticancer applications?
- Electrophilicity enhancement : The -CF₃ group increases reactivity with biological thiols, improving anticoagulant activity (e.g., thrombelastography (TEG) assays show 51.0 µM inhibition of platelet activation) .
- Anticancer mechanisms : Derivatives act as CDK9 inhibitors (IC₅₀ < 100 nM) by disrupting transcription in hematological malignancies. The dimethyl group enhances metabolic stability, while -CF₃ optimizes hydrophobic binding pockets .
Experimental design : Compare IC₅₀ values of analogs with/without -CF₃ using kinase inhibition assays .
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Molecular docking (AutoDock/Vina) : Dock the compound into CDK9 (PDB: 4BCF) or σ1R (PDB: 6DK1) active sites. Focus on hydrogen bonding with Asp167 (CDK9) or π-π stacking with Tyr173 (σ1R) .
- MD simulations (GROMACS) : Validate stability of ligand-receptor complexes over 100 ns. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. How can low synthetic yields in halogenation or hydroxylation steps be addressed?
- Bromination optimization : Use [bis(trifluoroacetoxy)iodo]benzene in trifluoroacetic acid for regioselective bromination (45% yield). Quench with ice-cold NaHCO₃ to isolate intermediates .
- Hydroxylation alternatives : Microwave-assisted Smiles rearrangement reduces side products (e.g., from 34% to 65% yield) .
Q. What methodologies are recommended for evaluating antioxidant activity in this compound class?
- DPPH radical scavenging assay : Dissolve derivatives in DMSO, mix with 0.1 mM DPPH in ethanol, and measure absorbance at 517 nm after 30 min. EC₅₀ values < 50 µM indicate strong activity .
- FRAP assay : Compare Fe³⁺ reduction capacity to ascorbic acid standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
